2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE
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Overview
Description
The compound “2-oxo-2-(10H-phenothiazin-10-yl)ethyl 3-(benzoylamino)-3-phenylpropanoate” is a complex organic molecule. It contains a phenothiazine group, which is a tricyclic compound that is often found in various pharmaceuticals, particularly antipsychotic medications . The compound also contains a benzoylamino group and a phenylpropanoate ester group, which are common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The phenothiazine group is a three-ring system with nitrogen and sulfur atoms, and the benzoylamino and phenylpropanoate groups would add additional complexity .Properties
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 3-benzamido-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O4S/c33-28(32-24-15-7-9-17-26(24)37-27-18-10-8-16-25(27)32)20-36-29(34)19-23(21-11-3-1-4-12-21)31-30(35)22-13-5-2-6-14-22/h1-18,23H,19-20H2,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLGVSALLJSEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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